5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Overview
Description
5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
The synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates has been reviewed. CMF is extracted in situ using immiscible organic solvents, allowing for an easy product separation .Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis
5-(Chloromethyl)furfural can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct .Physical And Chemical Properties Analysis
5-(Chloromethyl)furfural is a colorless liquid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Efficient Synthesis Techniques
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation explores a series of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride or hydrazine hydrate under ultrasound irradiation. This method offers advantages such as mild reaction conditions, high yields, shorter reaction times, and environmental friendliness (Huang et al., 2014).
Synthesis of Substituted Pyrazoles
New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 presents syntheses of pyrazoles featuring functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents at carbon 5. This work demonstrates the versatility of pyrazoles for creating ligands and other functional molecules (Grotjahn et al., 2002).
Inhibitory Effects on Corrosion
Pyridine–pyrazole Compound as Inhibitor for Steel in 1 M HCl investigates the corrosion inhibition of steel, demonstrating that pyrazole derivatives can significantly protect metal surfaces in corrosive environments (Bouklah et al., 2005).
Palladium-catalyzed Arylation
Palladium-catalyzed Direct Arylation of 5-chloropyrazoles highlights a method for the regioselective synthesis of 4-arylated pyrazoles, showcasing the compound's utility in creating complex molecules with potential applications in pharmaceuticals and materials science (Yan et al., 2012).
Fluorescent Properties
Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines describes the synthesis of 1,3,5-triaryl-2-pyrazolines with notable fluorescence properties, suggesting applications in optical materials and sensors (Hasan et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEZKPNUNBVVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406903 | |
Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
CAS RN |
852227-86-2 | |
Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852227-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.